Methyl 4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate
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Description
Methyl 4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit broad-spectrum biological activities . They have been utilized as an essential part of the pharmacophore in drug discovery .
Mode of Action
1,2,4-oxadiazole derivatives have been known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring play a crucial role in these interactions .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit anti-infective activities, suggesting they may interact with biochemical pathways related to infection and immune response .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole moiety could potentially influence these properties, as it has been utilized in the design of various pharmaceutical compounds .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Properties
IUPAC Name |
methyl 4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-26-19(23)14-7-9-16(10-8-14)28(24,25)22-11-15(12-22)18-20-17(21-27-18)13-5-3-2-4-6-13/h2-10,15H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRACTRSVSVUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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